molecular formula C28H32N6O4S B12662535 (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate CAS No. 85098-87-9

(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate

Cat. No.: B12662535
CAS No.: 85098-87-9
M. Wt: 548.7 g/mol
InChI Key: JAIFBYGYIBWWOC-UHFFFAOYSA-N
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Description

(4-Amino-2-methylphenyl)-(3-methylphenyl)iminoazanium; sulfate is a sulfate salt composed of an iminoazanium cation and a sulfate anion. The cation consists of two aromatic moieties: a 4-amino-2-methylphenyl group and a 3-methylphenyl group, linked via an imino group (–NH–). Its synthesis likely involves condensation reactions between substituted anilines and sulfonic acid derivatives, analogous to methods described for structurally related compounds .

Properties

CAS No.

85098-87-9

Molecular Formula

C28H32N6O4S

Molecular Weight

548.7 g/mol

IUPAC Name

(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate

InChI

InChI=1S/2C14H15N3.H2O4S/c2*1-10-4-3-5-13(8-10)16-17-14-7-6-12(15)9-11(14)2;1-5(2,3)4/h2*3-9H,15H2,1-2H3;(H2,1,2,3,4)

InChI Key

JAIFBYGYIBWWOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=[NH+]C2=C(C=C(C=C2)N)C.CC1=CC(=CC=C1)N=[NH+]C2=C(C=C(C=C2)N)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate typically involves a multi-step process. The initial step often includes the nitration of 2-methylphenyl and 3-methylphenyl compounds, followed by reduction to form the corresponding amines. These amines are then subjected to a condensation reaction to form the iminoazanium structure. The final step involves the addition of sulfuric acid to form the sulfate salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts are often employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it back to the parent amines.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate exerts its effects involves interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally analogous molecules, focusing on substitution patterns, core frameworks, and biological or physicochemical properties.

Structural Analogues with 4-Amino-2-methylphenyl Substituents
Compound Name Core Structure Functional Groups Key Features Reference
2-[(4-Amino-2-methylphenyl)diazenyl]-3-methylbenzothiazolium methyl sulfate Benzothiazolium Diazenyl (–N=N–), methyl sulfate Azo linkage enhances conjugation; methyl sulfate improves solubility .
4-Amino-2-methylphenylsulphamate Phenyl sulfamate Sulfamate (–OSO₂NH₂) Sulfamate group is enzyme-resistant; used in prodrug strategies .
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole Benzothiazole Fluorine substitution Antitumor activity via CYP1A1 metabolism; amino group critical for uptake .

Key Observations :

  • The 4-amino-2-methylphenyl group is prevalent in bioactive molecules, particularly antitumor agents.
  • Diazenyl (azo) and sulfamate functionalities enhance metabolic stability compared to the iminoazanium group .
Compounds with 3-Methylphenyl Substituents
Compound Name Core Structure Functional Groups Key Features Reference
3-Methylphenyl sulfate Phenyl sulfate ester Sulfate ester (–OSO₃⁻) Detected in environmental samples; used as a biomarker for aromatic exposure .
4-({4-Chloro-6-[(3-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)-N-(pyridin-2-yl)benzene-1-sulfonamide Triazine Sulfonamide (–SO₂NH₂) Triazine core enhances rigidity; 3-methylphenyl improves lipophilicity .

Key Observations :

  • The 3-methylphenyl group contributes to hydrophobic interactions in receptor binding .
Sulfate/Sulfonate Derivatives
Compound Name Core Structure Functional Groups Key Features Reference
1-Butyl-3-methylimidazolium hydrogen sulfate Imidazolium ionic liquid Hydrogen sulfate (–HSO₄⁻) Ionic liquids enhance catalytic activity; sulfate improves thermal stability .
Phenyl sulfate Phenyl sulfate ester Sulfate ester (–OSO₃⁻) Environmental pollutant; metabolized via sulfatase enzymes .

Key Observations :

  • Sulfate counterions (e.g., in ionic liquids) improve solubility and stability compared to chloride or acetate .
  • Sulfate esters are prone to enzymatic hydrolysis, limiting their in vivo persistence .
Antitumor Benzothiazole Derivatives
Compound Name Core Structure Functional Groups Key Features Reference
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole Benzothiazole Fluorine substitution Prodrug strategy (lysylamide) enhances bioavailability; CYP1A1-dependent activation .
2-(3-Aminophenyl)benzothiazole Benzothiazole Amino group (–NH₂) Meta-substitution reduces activity compared to para-substituted analogues .

Key Observations :

  • Para-substitution (e.g., 4-amino) on benzothiazoles optimizes antitumor efficacy .
  • Fluorine substitution mitigates metabolic inactivation, a strategy applicable to iminoazanium derivatives .

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